molecular formula C19H22ClN3O2 B13746426 4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-(p-tolyl)-, hydrochloride CAS No. 20887-28-9

4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-(p-tolyl)-, hydrochloride

Cat. No.: B13746426
CAS No.: 20887-28-9
M. Wt: 359.8 g/mol
InChI Key: QNXAPWQOFUXBRJ-UHFFFAOYSA-N
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Description

4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-(p-tolyl)-, hydrochloride is a synthetic organic compound belonging to the quinazolinone class Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties

Preparation Methods

The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-(p-tolyl)-, hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Dimethylaminoacetyl Group: The dimethylaminoacetyl group is introduced via acylation reactions using dimethylaminoacetyl chloride or similar reagents.

    Attachment of the p-Tolyl Group: The p-tolyl group can be attached through Friedel-Crafts alkylation or acylation reactions using p-tolyl derivatives.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-(p-tolyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoacetyl group or the p-tolyl group, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the dimethylaminoacetyl group.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-(p-tolyl)-, hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-(p-tolyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in disease processes, such as kinases or proteases.

    Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, leading to changes in cellular signaling pathways.

    Interference with DNA/RNA: It can interact with DNA or RNA, affecting gene expression and protein synthesis.

The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-(p-tolyl)-, hydrochloride can be compared with other similar compounds, such as:

    Quinazolinone Derivatives: Other quinazolinone derivatives with different substituents may have similar or distinct biological activities.

    Benzodiazepines: Compounds like benzodiazepines share structural similarities and may have overlapping pharmacological effects.

    Isoquinolines: Isoquinoline derivatives also share structural features and may exhibit similar biological activities.

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which may differ from those of other related compounds.

Properties

CAS No.

20887-28-9

Molecular Formula

C19H22ClN3O2

Molecular Weight

359.8 g/mol

IUPAC Name

1-[2-(dimethylamino)acetyl]-3-(4-methylphenyl)-2H-quinazolin-4-one;hydrochloride

InChI

InChI=1S/C19H21N3O2.ClH/c1-14-8-10-15(11-9-14)21-13-22(18(23)12-20(2)3)17-7-5-4-6-16(17)19(21)24;/h4-11H,12-13H2,1-3H3;1H

InChI Key

QNXAPWQOFUXBRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CN(C3=CC=CC=C3C2=O)C(=O)CN(C)C.Cl

Origin of Product

United States

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